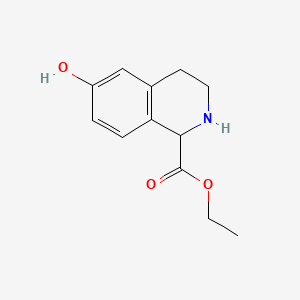

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Descripción

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (CAS: 780004-18-4; HCl salt: 128073-50-7) is a tetrahydroisoquinoline (THIQ) derivative with a hydroxyl group at position 6 and an ethyl ester at position 1. It serves as a critical intermediate in medicinal chemistry, notably in synthesizing Liver X Receptor (LXR) agonists . The compound is typically prepared via enzymatic dynamic kinetic resolution (DKR) using Candida antarctica lipase B, enabling enantioselective synthesis of the (R)-configured product . Its hydrochloride salt (C₁₂H₁₆ClNO₃; MW: 257.71) is commercially available with >95% purity and optimized storage conditions (-80°C for long-term stability) .

Propiedades

IUPAC Name |

ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-16-12(15)11-10-4-3-9(14)7-8(10)5-6-13-11/h3-4,7,11,13-14H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKVSJYMKQPONE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2=C(CCN1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437211 | |

| Record name | Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780004-18-4 | |

| Record name | Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The resulting dihydroisoquinoline is then reduced using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs .

Análisis De Reacciones Químicas

Hydroxyl Group Modifications

The phenolic -OH group at position 6 can participate in reactions such as:

-

O-Alkylation/Acylation : Formation of ethers or esters using alkyl halides or acyl chlorides.

-

Sulfonation : Reaction with sulfur trioxide or chlorosulfonic acid to introduce sulfonate groups.

No direct experimental data exists for these transformations, but they are anticipated based on the reactivity of phenolic hydroxyl groups in similar isoquinoline derivatives ( ).

Oxidation

The saturated tetrahydroisoquinoline ring can undergo aromatization under oxidative conditions (e.g., DDQ or MnO₂), converting the six-membered ring to a fully aromatic isoquinoline system. This would alter electronic properties and biological activity.

N-Functionalization

The secondary amine in the tetrahydroisoquinoline core may react with:

-

Electrophiles : Alkylation or acylation to form N-alkyl or N-acyl derivatives.

-

Reductive Amination : Reaction with aldehydes/ketones in the presence of reducing agents.

Comparative Analysis with Structural Analogs

Reactivity patterns can be extrapolated from structurally related compounds:

Underexplored Reaction Domains

Current literature lacks data on:

-

Catalytic Asymmetric Synthesis : Potential for chiral resolution or enantioselective modifications.

-

Cross-Coupling Reactions : Pd-catalyzed couplings (e.g., Suzuki, Heck) involving the aromatic ring.

-

Photochemical Reactivity : Excited-state transformations under UV light.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate has been studied for its potential therapeutic effects. Its structural similarity to other isoquinoline derivatives suggests possible applications in the development of:

- Antidepressants : Research indicates that compounds with isoquinoline structures can exhibit antidepressant-like effects in animal models .

- Antioxidants : The hydroxyl group in the compound may contribute to antioxidant activity, making it a candidate for further studies in oxidative stress-related conditions .

Neuropharmacology

This compound has been investigated for its neuroprotective properties. Studies have shown that derivatives of tetrahydroisoquinolines can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Specific areas of focus include:

- Dopaminergic Activity : Compounds similar to ethyl 6-hydroxy-tetrahydroisoquinoline have been noted for their ability to influence dopamine receptors, potentially aiding in the treatment of Parkinson's disease .

- Cognitive Enhancement : Some studies suggest that these compounds may improve cognitive function and memory retention due to their interaction with cholinergic systems .

Synthetic Organic Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis:

- Synthesis of Isoquinoline Derivatives : It can be used to synthesize more complex isoquinoline derivatives that are essential in drug discovery .

- Functionalization Reactions : The presence of the hydroxyl and carboxylate groups allows for further functionalization, enabling the creation of diverse chemical entities .

Case Study 1: Antidepressant Activity

In a study evaluating the antidepressant potential of tetrahydroisoquinoline derivatives, this compound was subjected to behavioral tests in mice. Results indicated significant reductions in immobility time during forced swim tests compared to control groups, suggesting potential antidepressant effects .

Case Study 2: Neuroprotective Effects

A research project focused on neuroprotective agents highlighted the efficacy of ethyl 6-hydroxy derivatives against neurotoxic agents in vitro. The compound demonstrated a dose-dependent protective effect on neuronal cells exposed to oxidative stressors, indicating its potential as a neuroprotective agent.

Mecanismo De Acción

The mechanism of action of ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .

Comparación Con Compuestos Similares

Substituent Variations: Hydroxyl vs. Methoxy/Fluoro Groups

- This substitution is common in derivatives targeting central nervous system (CNS) applications due to improved blood-brain barrier penetration.

- Ethyl 6-Fluoro-THIQ-1-Carboxylate Hydrochloride (CAS: 1822454-85-2) :

Fluorination at position 6 increases metabolic stability and electron-withdrawing effects, altering reactivity in electrophilic substitutions. The molecular weight (259.71) is marginally higher than the hydroxyl analog .

Table 1: Substituent Effects on Key Properties

| Compound | Substituent | Molecular Weight | Key Property Change |

|---|---|---|---|

| Ethyl 6-Hydroxy-THIQ-1-Carboxylate | -OH | 221.25 (free base) | High polarity, prone to oxidation |

| Ethyl 6-Methoxy-THIQ-1-Carboxylate | -OCH₃ | ~235 (estimated) | Increased lipophilicity |

| Ethyl 6-Fluoro-THIQ-1-Carboxylate | -F | 259.71 (HCl salt) | Enhanced metabolic stability |

Ester Group Variations: Ethyl vs. Methyl

- However, the shorter alkyl chain may lower membrane permeability compared to the ethyl ester .

Table 2: Ester Group Comparison

| Compound | Ester Group | Molecular Weight (HCl Salt) | Solubility Profile |

|---|---|---|---|

| Ethyl 6-Hydroxy-THIQ-1-Carboxylate | -COOEt | 257.71 | Moderate in DMSO/water |

| Methyl 6-Hydroxy-THIQ-1-Carboxylate | -COOMe | 243.68 (estimated) | Higher aqueous solubility |

Positional Isomerism: 1-Carboxylate vs. 3-Carboxylate

- Ethyl 6-Hydroxy-THIQ-3-Carboxylate Hydrochloride (CAS: 134388-85-5) :

Shifting the ester group to position 3 alters the molecule’s conformational flexibility and hydrogen-bonding capacity. This isomer exhibits a structural similarity score of 0.90 compared to the 1-carboxylate derivative, suggesting distinct pharmacodynamic profiles .

Salt Forms and Physicochemical Properties

- Free Base vs. Hydrochloride Salt : The hydrochloride salt (e.g., CAS: 128073-50-7) improves crystallinity and stability but may require stringent storage conditions (-80°C). In contrast, the free base (CAS: 780004-18-4) is less hygroscopic but more susceptible to degradation .

Actividad Biológica

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (C12H15NO3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications. The compound's role in neuroprotection and its applications in drug development will also be explored.

- Molecular Formula : C12H15NO3

- Molecular Weight : 221.25 g/mol

- CAS Number : 780004-18-4

- MDL Number : MFCD04114839

These properties indicate that this compound is a relatively small organic molecule, which often correlates with good bioavailability and the ability to cross biological membranes.

Pharmacological Effects

- Neuroprotective Properties :

- Antioxidant Activity :

- Analgesic and Anti-inflammatory Effects :

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various neurotransmitter systems and modulate signaling pathways involved in neuroprotection:

- Acetylcholinesterase Inhibition : Some studies indicate that derivatives of tetrahydroisoquinoline compounds can inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may enhance cholinergic signaling in the brain .

Case Studies

- Neuroprotection Against Oxidative Stress :

- Behavioral Studies in Animal Models :

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.